(5-Amino-2-morpholin-4-ylphenyl)-phenylmethanol
Overview
Description
(5-Amino-2-morpholin-4-ylphenyl)-phenylmethanol is a chemical compound with a complex structure that includes an amino group, a morpholine ring, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-morpholin-4-ylphenyl)-phenylmethanol typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-2-morpholin-4-ylphenyl with phenylmethanol under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-morpholin-4-ylphenyl)-phenylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group and morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(5-Amino-2-morpholin-4-ylphenyl)-phenylmethanol has several applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Amino-2-morpholin-4-ylphenyl)-phenylmethanol exerts its effects involves interactions with specific molecular targets and pathways. The amino group and morpholine ring can interact with enzymes, receptors, or other biomolecules, leading to changes in cellular functions. These interactions can modulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-morpholin-4-yl-benzamide: Similar structure but with a benzamide group instead of phenylmethanol.
Propyl 5-amino-2-morpholin-4-ylbenzoate: Contains a propyl ester group instead of phenylmethanol.
Uniqueness
(5-Amino-2-morpholin-4-ylphenyl)-phenylmethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(5-amino-2-morpholin-4-ylphenyl)-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-14-6-7-16(19-8-10-21-11-9-19)15(12-14)17(20)13-4-2-1-3-5-13/h1-7,12,17,20H,8-11,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKFXDJIBAUALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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